molecular formula C17H21BrN2O5 B13730952 (S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13730952
M. Wt: 413.3 g/mol
InChI Key: PXPPYGITAVCEND-AWEZNQCLSA-N
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Description

(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxy-carbonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by formylation to introduce the formyl group. The piperazine ring is then constructed through cyclization reactions, and the tert-butoxy-carbonyl group is introduced via a protection reaction using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Bromo-4-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Reduction: 4-(3-Bromo-4-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

(2S)-4-(3-bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)12-5-4-11(10-21)13(18)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

PXPPYGITAVCEND-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C=O)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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